

physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Cyano-4-(thiobenzoylthio)pentanoic acid
Cat. No.:	B009214

[Get Quote](#)

Technical Guide: 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Cyano-4-(thiobenzoylthio)pentanoic acid**, a key reagent in the field of polymer chemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Identity and Structure

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a highly specialized organic compound, primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Its structure incorporates a dithiobenzoate group, a cyano group, and a carboxylic acid functionality, making it a versatile tool for the synthesis of well-defined polymers.

Synonyms:

- 4-Cyano-4-(phenylcarbonothiylthio)pentanoic acid
- CPADB (4-Cyanopentanoic Acid Dithiobenzoate)

- 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid[1]

Molecular Structure:

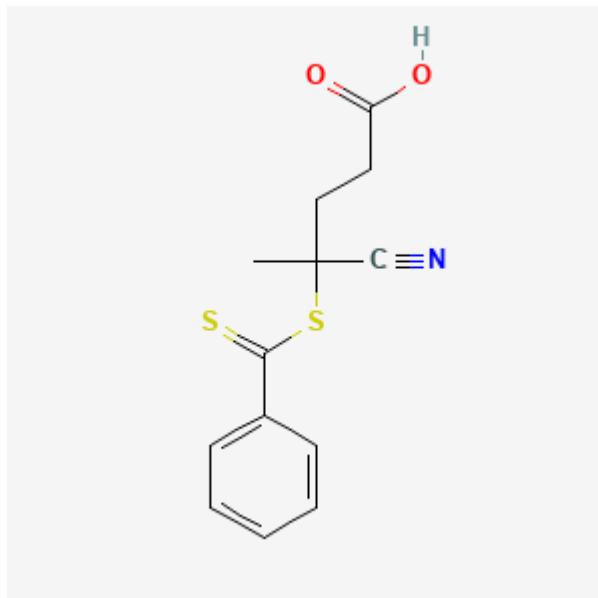


Figure 1. Chemical structure of **4-Cyano-4-(thiobenzoylthio)pentanoic acid**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Cyano-4-(thiobenzoylthio)pentanoic acid** is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	201611-92-9[2]
Molecular Formula	C ₁₃ H ₁₃ NO ₂ S ₂ [2]
Molecular Weight	279.38 g/mol
Appearance	Pinkish or yellow powder[3]
Melting Point	94-98 °C
Boiling Point	473.0 ± 55.0 °C (Predicted)
Density	1.309 ± 0.06 g/cm ³ (Predicted)
Solubility	Sparingly soluble in chloroform, very slightly soluble in ethyl acetate, slightly soluble in DMSO and methanol.
pKa	4.07 ± 0.10 (Predicted)
Storage Temperature	2-8 °C, light-sensitive

Experimental Protocols

Synthesis of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

The following is a representative protocol for the synthesis of **4-Cyano-4-(thiobenzoylthio)pentanoic acid**, adapted from literature procedures.

Materials:

- 4,4'-Azobis(4-cyanopentanoic acid)
- Di(thiobenzoyl) disulfide
- Ethyl acetate
- Nitrogen gas
- Silica gel for column chromatography

- Hexane

Procedure:

- In a round-bottom flask, dissolve 4,4'-azobis(4-cyanopentanoic acid) (e.g., 2.92 g, 11.5 mmol) and di(thiobenzoyl) disulfide (e.g., 2.13 g, 7 mmol) in distilled ethyl acetate (e.g., 40 mL).[4]
- De-gas the solution by bubbling with nitrogen for at least 30 minutes.
- Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for approximately 18 hours.[4]
- After cooling to room temperature, remove the ethyl acetate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent.[4]
- Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield **4-Cyano-4-(thiobenzoylthio)pentanoic acid** as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve a small sample of the compound in a deuterated solvent such as chloroform-d (CDCl_3). The expected ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the thiobenzoyl group (typically in the range of 7.4-8.0 ppm), the methylene protons of the pentanoic acid chain (around 2.0-2.8 ppm), and the methyl protons (around 1.9 ppm). The acidic proton of the carboxylic acid group may appear as a broad singlet at a higher chemical shift (e.g., >10 ppm), which is often exchangeable with D_2O .
- ¹³C NMR: In a ¹³C NMR spectrum, expect to see resonances for the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the thiocarbonyl carbon (C=S) at a significantly downfield shift (typically >200 ppm), the aromatic carbons (120-140 ppm), the cyano carbon (around 120 ppm), and the aliphatic carbons of the pentanoic acid backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare a sample, for example, as a KBr pellet or a thin film.
- The FT-IR spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm^{-1} .^{[5][6]}
- A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid should be present around 1700-1725 cm^{-1} .^[5]
- A characteristic absorption for the C≡N (cyano) stretch is expected around 2240-2260 cm^{-1} .
- The C=S stretching vibration of the dithiobenzoate group typically appears in the region of 1050-1250 cm^{-1} .
- Aromatic C-H and C=C stretching vibrations will also be present.

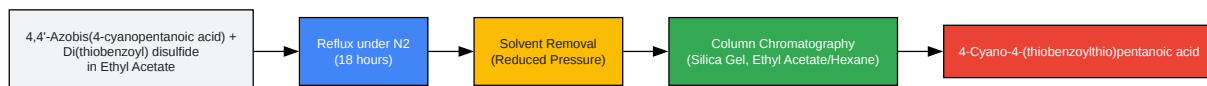
Mass Spectrometry (MS):

- Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak $[\text{M}]^+$ should be observed at m/z corresponding to the molecular weight of 279.38. Fragmentation patterns may show losses of characteristic groups such as the carboxylic acid, cyano, or thiobenzoyl moieties.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Cyano-4-(thiobenzoylthio)pentanoic acid**.

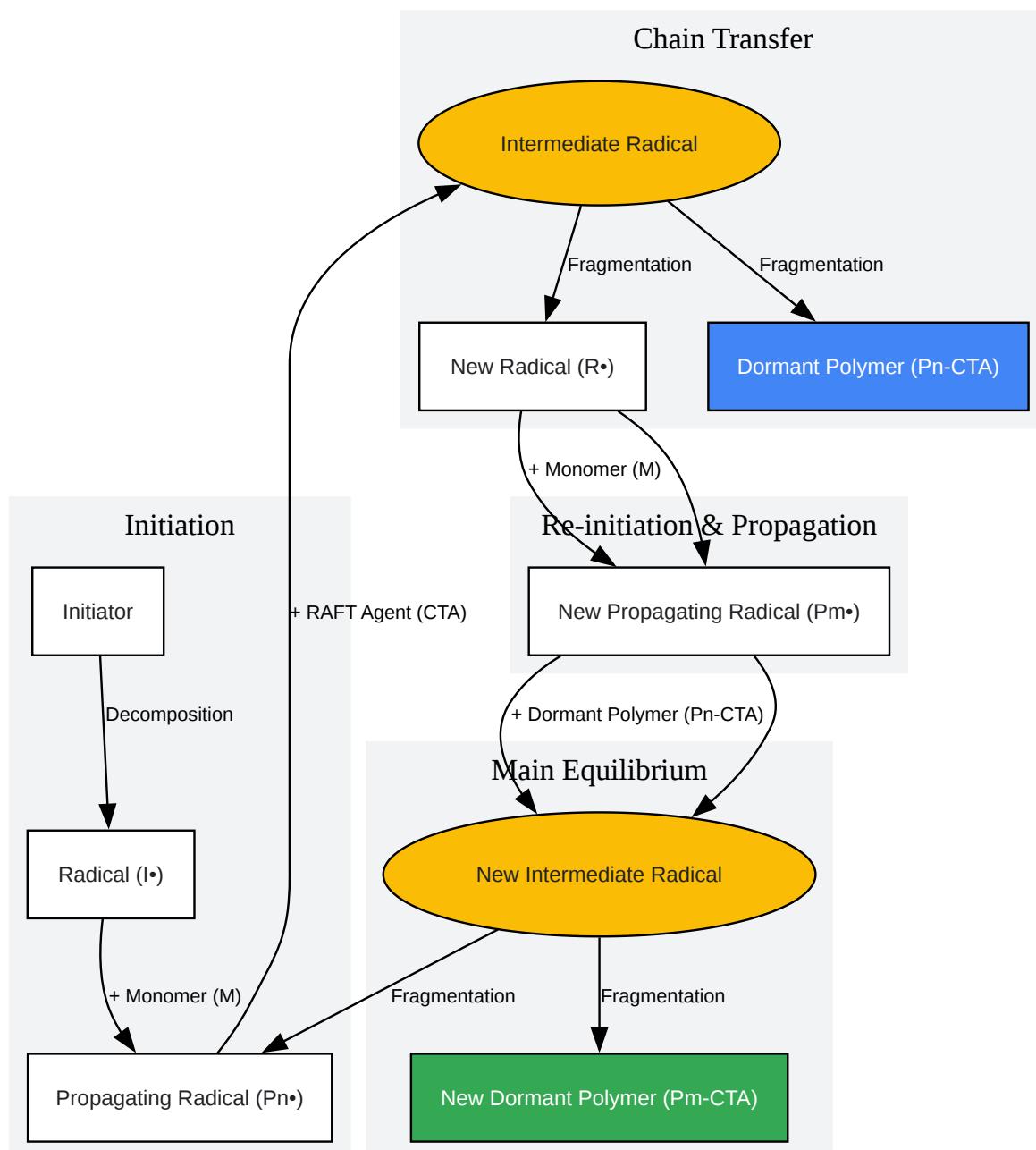


[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-Cyano-4-(thiobenzoylthio)pentanoic acid**.

RAFT Polymerization Mechanism

This diagram outlines the key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization process, where **4-Cyano-4-(thiobenzoylthio)pentanoic acid** acts as the chain transfer agent (CTA).



[Click to download full resolution via product page](#)

Caption: The mechanism of RAFT polymerization utilizing a chain transfer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4-Cyano-4-(thiobenzoylthio)pentanoic acid - CD Bioparticles [cd-bioparticles.net]
- 3. strem.com [strem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009214#physical-and-chemical-properties-of-4-cyano-4-thiobenzoylthio-pentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com